Cortisone 21-succinate
Overview
Description
Cortisone 21-succinate, also known as hydrocortisone succinate, is a synthetic glucocorticoid corticosteroid. It is a derivative of cortisone, a hormone produced by the adrenal cortex. This compound is widely used for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various medical conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cortisone 21-succinate involves the esterification of cortisone with succinic acid. The process typically includes the following steps:
Esterification: Cortisone is reacted with succinic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to form this compound.
Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound for injection involves mixing acetone and cortisone succinate, followed by neutralization with sodium bicarbonate and phosphate. The reaction mixture is then filtered, concentrated, and dried using spray or freeze-drying techniques. This method ensures high product purity and yield .
Chemical Reactions Analysis
Types of Reactions: Cortisone 21-succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cortisone.
Reduction: Reduction reactions can convert this compound back to its parent compound, cortisone.
Substitution: The succinate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Cortisone.
Reduction: Cortisone.
Substitution: Various cortisone derivatives depending on the substituent introduced.
Scientific Research Applications
Cortisone 21-succinate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other corticosteroid derivatives.
Biology: It serves as a tool to study the effects of glucocorticoids on cellular processes.
Medicine: It is used in the treatment of inflammatory and autoimmune diseases, as well as in hormone replacement therapy.
Industry: It is employed in the formulation of pharmaceutical products for its anti-inflammatory and immunosuppressive properties
Mechanism of Action
Cortisone 21-succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the production of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines. This mechanism underlies its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Hydrocortisone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisone: A synthetic glucocorticoid with a longer duration of action.
Dexamethasone: A potent synthetic glucocorticoid with minimal mineralocorticoid activity
Uniqueness: Cortisone 21-succinate is unique due to its specific esterification with succinic acid, which enhances its solubility and stability for pharmaceutical formulations. This makes it particularly suitable for injectable forms, providing rapid and effective relief in acute conditions .
Properties
IUPAC Name |
4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,22+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVAJGDZIWYBX-WFLBVZAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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